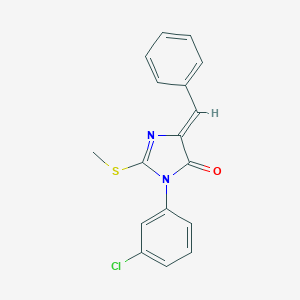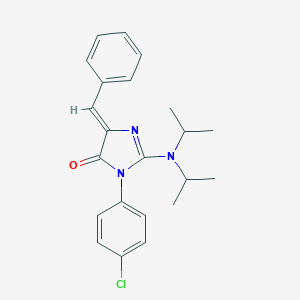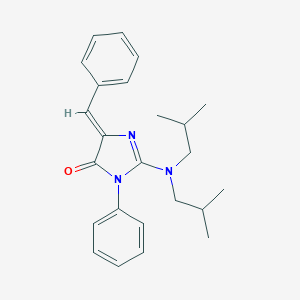![molecular formula C16H21BrO2 B295977 4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BRB-3 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
BRB-3 has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory mediator. By inhibiting this enzyme, BRB-3 can reduce inflammation and potentially prevent the growth of cancer cells.
Biochemical and Physiological Effects:
BRB-3 has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, BRB-3 has been found to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRB-3 in lab experiments is its specificity for 5-lipoxygenase, which allows for targeted inhibition of this enzyme. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BRB-3. One potential area of study is its use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of BRB-3 for therapeutic use. Finally, the potential use of BRB-3 in treating other inflammatory diseases, such as asthma and rheumatoid arthritis, should be explored.
Méthodes De Synthèse
The synthesis of BRB-3 involves the reaction of 5-bromo-2-(hexyloxy)phenol with ethyl acetoacetate in the presence of a base and a catalyst. The resulting product is then treated with acid to yield the final compound.
Applications De Recherche Scientifique
BRB-3 has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propriétés
Formule moléculaire |
C16H21BrO2 |
|---|---|
Poids moléculaire |
325.24 g/mol |
Nom IUPAC |
(E)-4-(5-bromo-2-hexoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H21BrO2/c1-3-4-5-6-11-19-16-10-9-15(17)12-14(16)8-7-13(2)18/h7-10,12H,3-6,11H2,1-2H3/b8-7+ |
Clé InChI |
SUMRCILWOQTWLK-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)C |
SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C=CC(=O)C |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)Br)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)

![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)





